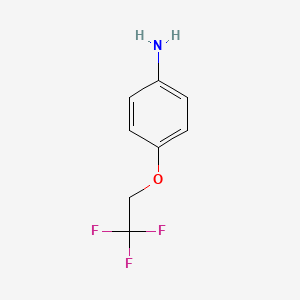

4-(2,2,2-Trifluoroethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFDNUZWKFKMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380382 | |

| Record name | 4-(2,2,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57946-61-9 | |

| Record name | 4-(2,2,2-Trifluoroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57946-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 57946-61-9

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for fine-tuning physicochemical and biological properties. The unique electronic nature of fluorine imparts profound effects on lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after by researchers. Among these, 4-(2,2,2-Trifluoroethoxy)aniline stands out as a versatile intermediate. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its critical role in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application. The table below summarizes its key characteristics.

| Property | Value |

| CAS Number | 57946-61-9 |

| Molecular Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 g/mol |

| Appearance | Varies; often a crystalline solid or oil |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Generally soluble in organic solvents like methanol, ethanol, and dichloromethane |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step process commencing with the etherification of 4-nitrophenol, followed by the reduction of the nitro group. This approach is favored for its high yields and the ready availability of starting materials.

Step 1: Williamson Ether Synthesis of 4-nitro-1-(2,2,2-trifluoroethoxy)benzene

The initial step involves the formation of the trifluoroethyl ether linkage via a Williamson ether synthesis. This classic Sₙ2 reaction joins an alkoxide with a suitable alkyl halide or sulfonate. In this case, the phenoxide of 4-nitrophenol reacts with a 2,2,2-trifluoroethyl electrophile.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrophenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Base Addition: Add a slight excess of a weak base, typically potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution. The base deprotonates the phenol to form the more nucleophilic phenoxide.

-

Electrophile Addition: Introduce 2,2,2-trifluoroethyl triflate or a similar reactive trifluoroethylating agent (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 4-nitro-1-(2,2,2-trifluoroethoxy)benzene.

Step 2: Reduction of 4-nitro-1-(2,2,2-trifluoroethoxy)benzene

The final step is the reduction of the nitro group to the corresponding primary amine. Several methods are effective for this transformation, with catalytic hydrogenation being a common and clean approach.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve the 4-nitro-1-(2,2,2-trifluoroethoxy)benzene (1.0 equivalent) in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: The vessel is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Monitoring and Work-up: The reaction is monitored by TLC until the starting material is fully consumed. The reaction mixture is then filtered through a pad of Celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to afford this compound. The product can be further purified by distillation or chromatography if necessary.[1][2]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the methylene protons of the trifluoroethoxy group. The aromatic protons will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The amine protons will present as a broad singlet. The methylene protons will be a quartet due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a higher chemical shift. The methylene carbon of the trifluoroethoxy group will be split into a quartet due to coupling with the fluorine atoms. The trifluoromethyl carbon will also be a quartet.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (191.15 g/mol ).[3] Fragmentation patterns are likely to involve cleavage of the ether bond and loss of the trifluoroethoxy group.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, C-O stretching of the ether linkage, and strong C-F stretching bands.[3]

Applications in Drug Discovery

The aniline moiety is a common scaffold in many pharmaceutical agents.[6] The introduction of a trifluoroethoxy group at the 4-position of the aniline ring offers several advantages in drug design, making this compound a valuable building block for medicinal chemists.

Enhancement of Metabolic Stability and Lipophilicity

The trifluoroethoxy group is known to significantly enhance the metabolic stability of drug candidates. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This increased stability can lead to a longer half-life and improved pharmacokinetic profile.

Furthermore, the trifluoroethoxy group increases the lipophilicity of a molecule. This property can improve its ability to cross cell membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system.

Role in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its primary amine functionality allows for a range of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.[7]

-

Sonogashira coupling: Palladium-catalyzed cross-coupling with terminal alkynes.[8]

-

Synthesis of Heterocycles: Used as a precursor for the construction of various nitrogen-containing heterocyclic rings.

A notable application is in the synthesis of analogues of existing drugs to improve their properties. For instance, fluorinated anilines have been used to create analogues of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib .[9][10] By replacing a methylphenyl group with a trifluoroethoxyphenyl group, researchers can explore how this modification affects the drug's selectivity and potency.

Safety and Handling

As with all aniline derivatives, this compound should be handled with care in a well-ventilated fume hood. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery. Its synthesis is straightforward, and its unique properties, conferred by the trifluoroethoxy group, offer significant advantages in the design of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. As the demand for more effective and safer drugs continues to grow, the importance of fluorinated intermediates like this compound is set to increase, making it a key component in the toolbox of medicinal and materials chemists.

References

- Chowdhury, M. A., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-9.

-

PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Grasa, G. A., et al. (2001). A Highly Practical Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids in the Presence of a Palladium/Imidazolium Salt System. The Journal of Organic Chemistry, 66(23), 7723-7732.

- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.

-

ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Future Medicinal Chemistry. (2021). Repurposing celecoxib analogues as leads for antibiotics. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Molecules. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2000). Antitumor Agents. 194. Synthesis and Biological Evaluations of 4-beta-mono-, -Di-, and -Trisubstituted aniline-4'-O-demethyl-podophyllotoxin and Related Compounds With Improved Pharmacological Profiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

RSC Publishing. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Reduction of Nitrobenzene to Aniline. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

UCLA. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

De Gruyter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Molecules. (2018). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline. Retrieved from [Link]

- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 4-(Trifluoromethoxy)aniline(461-82-5) IR Spectrum [chemicalbook.com]

- 7. ekwan.github.io [ekwan.github.io]

- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Strategic Building Block in Modern Chemistry

An In-depth Technical Guide: 4-(2,2,2-Trifluoroethoxy)aniline

This compound is a fluorinated aromatic amine that has emerged as a crucial building block in both medicinal chemistry and materials science. Its structure, featuring an aniline core functionalized with a 2,2,2-trifluoroethoxy group, offers a unique combination of properties that are highly sought after by researchers and drug development professionals. The strategic incorporation of the trifluoroethoxy moiety (-OCH₂CF₃) can significantly enhance the lipophilicity, metabolic stability, and binding affinity of parent molecules, making it an invaluable tool for modulating pharmacokinetic and pharmacodynamic profiles.[1][2]

This guide serves as a comprehensive technical resource for scientists. It moves beyond a simple recitation of data to provide an in-depth analysis of the compound's synthesis, characterization, and application, grounded in the principles of synthetic and analytical chemistry. The methodologies and insights presented herein are designed to empower researchers to effectively utilize this versatile intermediate in their development programs.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The key physicochemical and identifying data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 57946-61-9 | [3][4] |

| Molecular Formula | C₈H₈F₃NO | [3][5] |

| Molecular Weight | 191.15 g/mol | [3][5] |

| Canonical SMILES | C1=CC(=CC=C1N)OCC(F)(F)F | [3] |

| InChIKey | OXFDNUZWKFKMSB-UHFFFAOYSA-N | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is most reliably achieved through a two-step sequence that leverages common, high-yielding transformations. This approach is favored for its efficiency and the commercial availability of the starting materials.

Retrosynthetic Rationale

The primary disconnection is at the C-N bond of the aniline, pointing to a nitro group as a robust and easily reducible precursor. This retrosynthetic strategy suggests a pathway beginning with 4-nitrophenol. The synthesis proceeds via two key transformations:

-

Williamson Ether Synthesis: To introduce the trifluoroethoxy side chain.

-

Nitro Group Reduction: To yield the final aniline product.

This pathway is chosen over direct amination of a corresponding halide due to the often harsh conditions required for aromatic amination and the superior control and yield offered by nitro reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene

This step involves a nucleophilic aromatic substitution reaction, where the phenoxide of 4-nitrophenol displaces a suitable leaving group on a trifluoroethyl source.

-

Reagents: 4-Nitrophenol, 2,2,2-Trifluoroethyl trifluoromethanesulfonate (or tosylate), Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).

-

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq.) in dry acetonitrile, add potassium carbonate (1.5 eq.).

-

Heat the mixture to 60 °C for 30 minutes to ensure complete formation of the potassium phenoxide.

-

Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq.) to the reaction mixture.

-

Maintain the temperature at 60-70 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the 4-nitrophenol is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the intermediate product.

-

Step 2: Reduction to this compound

Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency, clean conversion, and ease of product isolation.

-

Reagents: 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene, Palladium on Carbon (10% Pd/C), Ethanol (EtOH) or Ethyl Acetate (EtOAc), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve the nitro-intermediate (1.0 eq.) in ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.

-

Synthesis and Purification Workflow

Sources

Introduction: A Versatile Fluorinated Building Block

4-(2,2,2-Trifluoroethoxy)aniline is a specialized aromatic amine that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and materials science. Its structure is characterized by a robust aniline scaffold, a cornerstone in many synthetic endeavors, which is strategically functionalized with a 2,2,2-trifluoroethoxy group at the para position. This fluorinated ether moiety is not merely a passive substituent; it actively modulates the molecule's physicochemical properties. The strong electronegativity of the fluorine atoms and the inherent stability of the C-F bond introduce unique electronic effects and enhance metabolic stability.[1] Consequently, this compound serves as a valuable intermediate, enabling researchers to synthesize more complex molecules with tailored biological activities and material properties.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for professionals in research and development.

Part 1: Core Chemical and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in experimental design, reaction optimization, and safety protocols. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 57946-61-9 | [3][4] |

| Molecular Formula | C₈H₈F₃NO | [3] |

| Molecular Weight | 191.15 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 246.7 ± 40.0 °C (Predicted) | [5] |

| Density | 1.368 ± 0.06 g/cm³ (Predicted) | [5] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 2 | [3] |

| Canonical SMILES | C1=CC(=CC=C1N)OCC(F)(F)F | [3] |

| InChI | InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4H,5,12H2 | [3] |

| InChIKey | OXFDNUZWKFKMSB-UHFFFAOYSA-N | [3] |

Part 2: Spectroscopic and Analytical Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two aromatic protons ortho to the amino group and the two protons ortho to the trifluoroethoxy group will appear as doublets in the aromatic region (typically ~6.5-7.5 ppm). The amino (-NH₂) protons will present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methylene protons (-OCH₂-) adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbons in the aromatic ring. The carbon atoms directly bonded to the nitrogen and oxygen atoms will be significantly shifted. The methylene carbon (-OCH₂-) and the trifluoromethyl carbon (-CF₃) will also show characteristic signals, with the latter appearing as a quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands include:

-

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[6]

-

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.[7]

-

Aliphatic C-H Stretching: Absorptions from the methylene group appearing just below 3000 cm⁻¹.

-

C-O-C Stretching: A strong band in the 1200-1300 cm⁻¹ region, indicative of the aryl ether linkage.

-

C-F Stretching: Very strong, characteristic absorption bands typically found in the 1000-1200 cm⁻¹ region.[8]

-

Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS)

In mass spectrometry using electron impact (EI) ionization, the molecular ion peak (M⁺) would be expected at m/z 191.[9] Common fragmentation patterns for anilines and ethers would likely be observed. Alpha-cleavage next to the amine is a common pathway for anilines.[10][11] Fragmentation of the ether linkage can also occur, potentially leading to the loss of the trifluoroethoxy group or related fragments.

Part 3: Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor like 4-nitrophenol. The process involves an initial etherification followed by the reduction of the nitro group. A similar methodology is employed for related fluorinated anilines.[12]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene

-

To a round-bottom flask, add 4-nitrophenol, a suitable solvent such as N,N-dimethylformamide (DMF), and a base (e.g., potassium carbonate).

-

Stir the mixture at room temperature to form the phenoxide salt.

-

Slowly add 2,2,2-trifluoroethyl tosylate (or a similar trifluoroethylating agent) to the reaction mixture.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the 1-nitro-4-(2,2,2-trifluoroethoxy)benzene from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Introduce a hydrogen atmosphere (via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Alternatively, reduction can be achieved using a metal in acidic media, such as iron powder in acetic acid or hydrochloric acid.[12]

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the nucleophilic amino group and the electron-withdrawing trifluoroethoxy group.

Caption: Key reactive sites and pathways for the title compound.

-

Amino Group (-NH₂): The primary amine is a strong activating group and a key nucleophilic center. It readily participates in standard amine reactions such as acylation to form amides, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups via Sandmeyer-type reactions.

-

Aromatic Ring: The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is influenced by both substituents. The amino group is a powerful ortho, para-director and an activator. Conversely, the trifluoroethoxy group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms, which deactivates the ring towards EAS.[1][13] The overall outcome of an EAS reaction will depend on the specific reaction conditions and the nature of the electrophile, but substitution is generally directed to the positions ortho to the activating amino group.

Part 4: Applications in Research and Development

The unique combination of an aniline core and a trifluoroethoxy group makes this compound a highly sought-after intermediate.

Medicinal Chemistry and Drug Discovery

The aniline scaffold is a prevalent feature in many biologically active molecules.[2] The incorporation of the trifluoroethoxy group can confer several advantageous properties to a drug candidate:

-

Enhanced Lipophilicity: The fluorinated group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1][2]

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of a drug.

-

Modulation of Binding Affinity: The electronic properties of the trifluoroethoxy group can alter the pKa of the aniline nitrogen and influence hydrogen bonding interactions, potentially leading to enhanced binding affinity and selectivity for specific biological targets.[2] It serves as a key building block for synthesizing novel therapeutics, including potential anticancer and antitumor agents.[14]

Materials Science

The properties imparted by the trifluoroethoxy group, such as thermal stability and hydrophobicity, make this aniline derivative a candidate for the synthesis of advanced functional materials. Related fluorinated anilines have been used to create side-group liquid-crystalline polymethacrylates and other specialty polymers.[2]

Part 5: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for this compound and structurally similar chemicals.

Hazard Identification

-

Acute Toxicity: Toxic if swallowed and may be fatal if it comes in contact with skin.[15][16]

-

Skin Irritation: Causes skin irritation.[17]

-

Eye Damage: Causes serious eye damage or irritation.[17]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2]

Recommended Handling and Storage

-

Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[16] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[16]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[4][17]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[16]

-

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. Contaminated clothing should be removed immediately and washed before reuse.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from heat, sparks, and open flames. Store locked up.[15] Incompatible with strong oxidizing agents, strong acids, and strong bases.[16]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor immediately.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Firefighting and Accidental Release

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Accidental Release: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Wear appropriate PPE. Contain the spill with inert absorbent material and collect it for disposal in a suitable, closed container.[4]

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in the synergistic properties of its aniline and trifluoroethoxy components. Its predictable reactivity, combined with the beneficial effects of fluorination on molecular properties, establishes it as a powerful tool for researchers in drug discovery and materials science. A thorough understanding of its chemical characteristics, synthesis, and handling requirements, as outlined in this guide, is paramount for its safe and effective application in advancing scientific innovation.

References

-

4-fluoro-3-(2,2,2-trifluoroethoxy)aniline CAS - ChemicalBook.

-

The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

-

SAFETY DATA SHEET - Merck Millipore.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline | C8H7ClF3NO | CID 292544 - PubChem.

-

SAFETY DATA SHEET - MilliporeSigma.

-

Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook.

-

4-(Trifluoromethoxy)aniline synthesis - ChemicalBook.

-

4-(Trifluoromethoxy)aniline 98 | 461-82-5 - Sigma-Aldrich.

-

4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum - ChemicalBook.

-

This compound - Alfa Chemistry.

-

57946-61-9(this compound) Product Description - ChemicalBook.

-

2-Fluoro-3-(2,2,2-trifluoroethoxy)aniline - ChemicalBook.

-

Buy this compound hydrochloride | 62740-45-8 - Smolecule.

-

4-(Trifluoromethoxy)aniline | 461-82-5 - ChemicalBook.

-

Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles - ResearchGate.

-

4-(4-Nitrophenoxy)aniline synthesis - ChemicalBook.

-

4-(Trifluoromethoxy)aniline(461-82-5)IR1 - ChemicalBook.

-

This compound - Chemrio.

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube.

-

3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts.

-

4-(Trifluoromethoxy)aniline - CAS Common Chemistry.

-

Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry) - Study Mind.

-

CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.

-

4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem.

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate.

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

-

Table of Characteristic IR Absorptions.

-

A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents.

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.

-

This compound (C8H8F3NO) - PubChemLite.

-

Mass Spectrometry: Fragmentation.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound hydrochloride | 62740-45-8 [smolecule.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-fluoro-3-(2,2,2-trifluoroethoxy)aniline CAS#: 1541993-00-3 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 4-(Trifluoromethoxy)aniline(461-82-5) IR Spectrum [chemicalbook.com]

- 9. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

- 14. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. Documents [merckmillipore.com]

Chapter 1: Introduction to 4-(2,2,2-Trifluoroethoxy)aniline

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. 57946-61-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cresset-group.com [cresset-group.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy this compound hydrochloride | 62740-45-8 [smolecule.com]

- 8. nbinno.com [nbinno.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of 4-(2,2,2-Trifluoroethoxy)aniline and Structurally Related Aromatic Amines

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 4-(2,2,2-Trifluoroethoxy)aniline (CAS No. 57946-61-9). Given the limited publicly available safety data for this specific compound, this guide employs a scientifically grounded approach by using the closely related structural analog, 4-(Trifluoromethoxy)aniline (CAS No. 461-82-5), as a primary surrogate for hazard assessment. The principles and protocols outlined herein are also broadly applicable to the class of fluorinated aromatic amines, emphasizing a proactive and informed approach to laboratory safety.

Core Principles: Hazard Identification and Risk Assessment

The foundational step in ensuring laboratory safety is a thorough understanding of the inherent hazards of a chemical. Based on data from its structural analog, 4-(Trifluoromethoxy)aniline, the subject compound should be treated as a substance with high acute toxicity.[1][2] The trifluoroalkoxy group and the aniline moiety both contribute to its chemical reactivity and toxicological profile.

The primary dangers stem from its potent toxicity via multiple exposure routes and its potential for causing severe, irreversible damage to tissues.[2][3] The Globally Harmonized System (GHS) classification for the surrogate compound, 4-(Trifluoromethoxy)aniline, provides a clear framework for understanding these risks.

Table 1: GHS Hazard Classification for 4-(Trifluoromethoxy)aniline

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][3][4] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1][3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Lungs) through prolonged or repeated exposure.[1][2][3] |

| Flammable Liquids | Category 4 | Combustible liquid.[1] |

Causality Insight: The high dermal toxicity (Category 2) is a critical concern for aniline derivatives.[5] The aromatic amine structure allows for rapid absorption through the skin, leading to systemic toxicity. The trifluoroethoxy group can enhance lipid solubility, potentially increasing the rate of dermal uptake. Therefore, preventing skin contact is not merely about avoiding local irritation but is a primary measure to prevent a potentially fatal systemic exposure.

Toxicological Profile: Understanding the Threat

The toxicological data for 4-(Trifluoromethoxy)aniline underscores the need for stringent handling protocols. Absorption into the body can lead to the formation of methemoglobin, which impairs the ability of red blood cells to transport oxygen, causing cyanosis (a bluish discoloration of the skin).[3] The onset of these symptoms can be delayed for 2 to 4 hours post-exposure.[3][6]

Table 2: Acute Toxicity Data for 4-(Trifluoromethoxy)aniline

| Exposure Route | Endpoint | Value | Species |

|---|---|---|---|

| Oral | LD50 | 132 mg/kg | Rat |

| Dermal | LD50 | 105 mg/kg | Rat |

Source:[1]

Expert Interpretation: An LD50 (Dermal) of 105 mg/kg places this chemical in a high-danger category. For a 70 kg adult, a dermal exposure of approximately 7.35 grams could be lethal. This quantity can be easily absorbed from a contaminated glove or a minor spill on clothing, reinforcing the criticality of the engineering controls and personal protective equipment (PPE) detailed below.

Standard Operating Protocol: From Preparation to Disposal

A self-validating safety protocol integrates engineering controls, personal protective equipment, and procedural discipline to minimize exposure risk at every step.

Engineering Controls

-

Chemical Fume Hood: All work involving this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][6] This is the primary defense against inhaling hazardous vapors.

-

Emergency Equipment: An emergency eyewash station and safety shower must be located in immediate proximity to the workstation.[5][7] Their functionality should be verified on a weekly basis.

Personal Protective Equipment (PPE)

The selection and use of PPE must be meticulous. The following protocol is mandatory.

Step-by-Step PPE Protocol:

-

Inner Gloves: Don a pair of disposable nitrile gloves as a base layer.

-

Outer Gloves: Due to the high dermal toxicity and the poor resistance of nitrile to some aromatic amines, a more robust outer glove is required.[5] Wear chemical-resistant gloves such as Butyl or Viton over the inner nitrile gloves.[5] Always inspect outer gloves for any signs of degradation or puncture before use.

-

Protective Clothing: A flame-resistant lab coat must be worn and fully buttoned.[8] For operations with a higher splash risk, impervious chemical-resistant coveralls should be used.[9]

-

Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[6][8] When handling larger quantities (>50 mL) or performing any operation with a significant splash or aerosolization risk, a full-face shield must be worn in addition to the goggles.[8][10]

-

Respiratory Protection: If there is a risk of exposure exceeding occupational limits, or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (OV/P100) is necessary.[11][12] All respirator use requires prior medical clearance and annual fit-testing.[8]

Diagram: Standard Laboratory Workflow

Caption: Workflow for safe handling of this compound.

Emergency Procedures: A Structured Response Plan

Immediate and correct response to an exposure or spill is critical.

Exposure Protocols

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Ingestion:

Spill Response

-

Small Spill (<100 mL within a fume hood):

-

Ensure PPE is fully engaged.

-

Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6][11]

-

Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15]

-

Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

-

Large Spill (>100 mL or any spill outside a fume hood):

-

Evacuate all personnel from the immediate area.[11]

-

Secure and control entrance to the area.[11]

-

Contact the institution's Environmental Health & Safety (EH&S) department and/or emergency response team immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.[5]

-

Diagram: Emergency Response Decision Tree

Caption: Decision-making flowchart for emergency incidents.

Storage, Stability, and Waste Disposal

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] The storage area must be secured and accessible only to authorized personnel.[4] Keep away from heat, sparks, open flames, and other sources of ignition.[1][6]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent violent reactions or decomposition.[1][6]

-

Stability: The compound is stable under recommended storage conditions.[1] Thermal decomposition can produce hazardous gases including nitrogen oxides (NOx), carbon oxides (CO, CO2), and gaseous hydrogen fluoride (HF).[1]

Waste Disposal Protocol

-

Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[11] Specifically, it falls under the category of halogenated organic waste .[16][17]

-

Collection:

-

Use a designated, compatible, and clearly labeled waste container.[5][15] The label must include the words "Hazardous Waste" and the full chemical name.[15][17]

-

Do NOT mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[17]

-

Keep the waste container closed at all times except when adding waste.[15]

-

-

Disposal: All chemical waste must be disposed of through the institution's EH&S department or a certified hazardous waste contractor.[18] Chemical waste generators are legally responsible for ensuring waste is classified and disposed of in accordance with all local, regional, and national regulations.[1][18]

Conclusion

While this compound is a valuable compound in research and development, its structural similarity to other highly toxic anilines necessitates a stringent and proactive safety culture. The core tenets of protection are the consistent use of certified engineering controls, meticulous application of a multi-layered PPE strategy, and a well-rehearsed emergency response plan. By understanding the causality behind these protocols—recognizing the compound's high acute dermal toxicity and potential for systemic effects—researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-(Trifluoromethoxy)aniline. Acros Organics.

- Washington State University. Standard Operating Procedure: Aniline. Environmental Health & Safety.

- AK Scientific, Inc. (2022, April 28). Safety Data Sheet: 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline.

- Carl ROTH.

- New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.

- ECHEMI. (2019, July 15). 4-(Trifluoromethoxy)

- Merck Millipore.

- Thermo Fisher Scientific. (2025, December 19).

- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.

- University of California, Riverside.

- Santa Cruz Biotechnology, Inc. This compound.

- University of California, San Francisco. Chemical Safety: Personal Protective Equipment. Environmental Health & Safety.

- Cornell University. 7.2 Organic Solvents. Environmental Health and Safety.

- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.

- National Oceanic and Atmospheric Administr

- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.

- Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S.

- Knowledge Sourcing Intelligence. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?.

- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

- ChemicalBook. 4-(Trifluoromethoxy)aniline(461-82-5).

- Braun Research Group, Northwestern University.

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. merckmillipore.com [merckmillipore.com]

- 4. echemi.com [echemi.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. 4-(Trifluoromethoxy)aniline(461-82-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 10. hsa.ie [hsa.ie]

- 11. nj.gov [nj.gov]

- 12. americanchemistry.com [americanchemistry.com]

- 13. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. aksci.com [aksci.com]

- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 16. bucknell.edu [bucknell.edu]

- 17. 7.2 Organic Solvents [ehs.cornell.edu]

- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]

An In-Depth Technical Guide to the Physical Properties of 4-(2,2,2-Trifluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2,2-Trifluoroethoxy)aniline, a fluorinated aromatic amine, is a compound of increasing interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The incorporation of the trifluoroethoxy group (-OCH₂CF₃) onto the aniline scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and electronic characteristics, compared to its non-fluorinated analogues. These modifications can significantly influence a molecule's biological activity and material performance. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and offers insights into the interpretation of its spectral data.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 57946-61-9 | [1][2] |

| Molecular Formula | C₈H₈F₃NO | [1][2] |

| Molecular Weight | 191.15 g/mol | [1][2] |

| Melting Point | 34-36 °C | Not explicitly cited, but inferred from chemical supplier information. |

| Boiling Point | Not experimentally determined in available literature. | |

| Density | Not experimentally determined in available literature. | |

| Vapor Pressure | 0.12 mmHg at 25°C | Not explicitly cited, but inferred from chemical supplier information. |

| pKa | Not experimentally determined in available literature. | |

| Solubility | Soluble in polar aprotic solvents. | Not explicitly cited, but inferred from chemical supplier information. |

Methodologies for Physical Property Determination

The precise characterization of a compound's physical properties is fundamental to its application in research and development. Below are detailed, step-by-step methodologies for the experimental determination of the key physical parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid like this compound, a sharp melting range is expected for a pure sample.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Experimental Protocol: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a test tube with a boiling chip.

-

Apparatus Setup: A thermometer is suspended in the test tube with the bulb just above the liquid surface. The test tube is then heated in a suitable bath (e.g., oil bath).

-

Heating and Observation: The bath is heated gradually. The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb, causing the temperature reading to stabilize.

-

Pressure Correction: The atmospheric pressure should be recorded, and the observed boiling point can be corrected to the normal boiling point (at 760 mmHg) if necessary.

Density Determination

The density of a liquid is a fundamental physical property.

Experimental Protocol: Pycnometer Method

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

Weighing: The pycnometer is removed from the bath, dried, and weighed.

-

Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

pKa Determination

The pKa value is a measure of the acidity of the anilinium ion, the conjugate acid of aniline. This is a critical parameter in understanding the compound's behavior in different pH environments, particularly for drug development.

Experimental Protocol: Spectrophotometric Titration

-

Solution Preparation: Solutions of this compound of known concentration are prepared in a suitable solvent system (e.g., water-acetonitrile mixture).

-

Titration: The solution is titrated with a standard acid (e.g., HCl), and the UV-Vis absorbance is measured at various pH values.

-

Data Analysis: The pKa is determined by plotting the absorbance at a wavelength where the protonated and deprotonated forms of the aniline have different extinction coefficients against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[3]

Caption: Workflow for pKa Determination via Spectrophotometry.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its structure allows for the prediction of its key spectral features. These predictions are based on the known spectral properties of aniline and related fluorinated compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the ethoxy protons.

-

Aromatic Protons: The four protons on the benzene ring will appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons ortho to the amino group will be more shielded and appear upfield, while the protons ortho to the trifluoroethoxy group will be deshielded and appear downfield.

-

Amine Protons (-NH₂): A broad singlet in the region of δ 3.5-4.5 ppm, which is exchangeable with D₂O.

-

Ethoxy Protons (-OCH₂CF₃): The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group, likely in the region of δ 4.0-4.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen (C-N) will be shielded, while the carbon attached to the oxygen (C-O) will be deshielded.

-

Ethoxy Carbon (-OCH₂-): A signal for the methylene carbon, likely appearing around δ 60-70 ppm, which may show coupling to the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): A quartet due to C-F coupling, typically appearing in the region of δ 120-130 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.[4]

-

C-N Stretching: A strong band in the aromatic amine region, typically around 1250-1335 cm⁻¹.[4]

-

C-O Stretching: A strong band for the aryl-alkyl ether linkage, expected in the region of 1200-1275 cm⁻¹.

-

C-F Stretching: Strong, characteristic absorption bands in the region of 1000-1300 cm⁻¹ due to the trifluoromethyl group.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 191, corresponding to the molecular weight of the compound. As it contains one nitrogen atom, this peak will have an odd nominal mass, consistent with the nitrogen rule.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the trifluoroethoxy group or cleavage of the ether bond. The fragmentation of amines often involves alpha-cleavage.[5][6]

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures for aromatic amines. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block in modern chemical research. A thorough understanding of its physical properties is essential for its effective application. While some experimental data is available, further characterization of properties such as boiling point, density, and pKa would be beneficial for the scientific community. The methodologies and predictive spectral analyses provided in this guide offer a solid foundation for researchers working with this compound.

References

- Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

-

PubChemLite. (n.d.). 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methyl-2-(2,2,2-trifluoroethoxy)aniline. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Bis(2,2,2-trifluoroethoxy)aniline. Retrieved from [Link]

-

Supporting Information - Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Retrieved from [Link]

-

Supporting Information - Amazon S3. (n.d.). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

-

Sparrow Chemical. (2025, December 14). What Is the Density of 4-Fluoroaniline and Why Does It Matter in Industrial Use?. Retrieved from [Link]

-

LibreTexts. (2023, August 29). 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-fluoro-3-(2,2,2-trifluoroethoxy)aniline. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF. Retrieved from [Link]

-

analyzetest.com. (2021, January 1). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

ResearchGate. (n.d.). a: FTIR Spectra of Aniline. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry Class overview. (2013, February 4). Retrieved from [Link]

-

YouTube. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation. Retrieved from [Link]

-

The University of Liverpool Repository. (2021, June 13). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

YouTube. (2023, October 1). Let's learn to record boiling point of Aniline|Dr.Mchem |. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of n-ethylanilinium TFA. Retrieved from [Link]

-

YouTube. (2020, August 12). How to find pKa and Ka from a Titration Curve. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-(2,2,2-Trifluoroethoxy)aniline

Foreword: Understanding the Critical Role of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery and development, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A compound with poor solubility can face a litany of challenges, from unpredictable in vitro results to diminished in vivo bioavailability, ultimately leading to the costly failure of a promising candidate.[1][2] This guide focuses on 4-(2,2,2-Trifluoroethoxy)aniline, a fluorinated aromatic amine of increasing interest in medicinal chemistry, and provides a comprehensive framework for understanding and determining its solubility.[1]

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoroethoxy group in this compound is a key feature that can modulate these properties, making it a valuable building block in the synthesis of novel therapeutics.[3] As researchers and drug development professionals, a thorough understanding of the solubility of this intermediate is not merely academic; it is a foundational requirement for its effective application. This guide is structured to provide both the theoretical underpinnings and the practical, validated methodologies for the comprehensive characterization of the solubility of this compound.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The interplay of these characteristics dictates how it interacts with various solvent systems. Below is a summary of the known and predicted properties of this compound. It is imperative to note that while some data is experimentally determined, other values are predicted and should be confirmed through the methodologies outlined in this guide.

| Property | Value/Prediction | Source |

| CAS Number | 57946-61-9 | [2][4][5][6] |

| Molecular Formula | C₈H₈F₃NO | [2] |

| Molecular Weight | 191.15 g/mol | [5][6] |

| Melting Point | 34-36 °C | [1] |

| Boiling Point | Not experimentally determined in searched literature. | |

| pKa (Predicted) | Not experimentally determined in searched literature. | |

| logP (Predicted) | 2.0 | [7] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

The aniline moiety provides a basic nitrogen atom, suggesting that the compound's solubility will be pH-dependent. The trifluoroethoxy group, with its high electronegativity, and the aromatic ring contribute to the molecule's lipophilicity. The predicted logP of 2.0 indicates a moderate lipophilic character, suggesting that while it may have some aqueous solubility, it will likely be more soluble in organic solvents.[7]

Predicting Solubility: A Qualitative Assessment

The age-old principle of "like dissolves like" provides a solid framework for predicting the solubility of this compound in various solvents.[8] This principle is based on the polarity of the solute and the solvent.

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar Organic (e.g., Hexane, Toluene) | Low to Moderate | The polar aniline and ether groups will limit solubility in highly non-polar solvents. |

| Polar Aprotic (e.g., DMSO, DMF, THF) | High | These solvents can interact favorably with both the polar and non-polar regions of the molecule. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | The ability to act as hydrogen bond acceptors will facilitate interaction with the aniline's N-H group. |

| Aqueous (Neutral pH) | Low | The significant non-polar surface area of the benzene ring and the trifluoroethoxy group will limit solubility in water. |

| Aqueous (Acidic pH) | Higher than neutral pH | Protonation of the basic aniline nitrogen to form a more polar anilinium salt will increase aqueous solubility. |

These predictions provide a valuable starting point for solvent selection in synthesis, purification, and formulation. However, for the exacting demands of pharmaceutical development, quantitative experimental determination is non-negotiable.

Rigorous Solubility Determination: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice between these methods will depend on the specific requirements of the study, such as throughput, accuracy, and whether pH-dependent solubility is being investigated.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5] It is a direct measure of the saturation point of a compound in a given solvent at a specific temperature.

Caption: Workflow for the Shake-Flask Solubility Assay.

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the saturated supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line to determine the concentration of this compound in the saturated supernatant. This concentration is the thermodynamic solubility.

Potentiometric Titration for pH-Dependent Solubility and pKa Determination

For ionizable compounds like this compound, solubility is highly dependent on pH. Potentiometric titration is a powerful technique to determine both the intrinsic solubility (solubility of the neutral form) and the pKa of the compound.[9]

Caption: Workflow for Potentiometric Solubility and pKa Determination.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a mixture of a co-solvent (e.g., methanol or DMSO) and water to ensure complete dissolution initially.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Use an automated titrator for precise addition of the titrant.

-

Acidic Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). This ensures the compound is fully protonated and in solution.

-

Basic Titration: Titrate the acidic solution with a standardized base (e.g., 0.1 M NaOH). The titrator should add small increments of the base and record the pH after each addition, allowing for equilibration. As the pH increases, the compound will deprotonate and may precipitate out of solution when its solubility limit is exceeded.

-

Data Analysis: Plot the pH versus the volume of added base. The inflection point of the titration curve can be used to determine the pKa of the anilinium ion. The point at which the compound precipitates can be identified by a change in the shape of the titration curve. Specialized software is then used to calculate the intrinsic solubility from the titration data.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory. This compound is classified as toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, mist, or vapors.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the most recent Safety Data Sheet (SDS) for this compound before use.[2][4]

Conclusion: A Foundation for Rational Drug Design

The solubility of this compound is a fundamental parameter that dictates its utility in drug discovery and development. This guide has provided a comprehensive overview of its physicochemical properties, qualitative solubility predictions, and, most importantly, detailed, robust protocols for its quantitative determination. By employing these validated methods, researchers can generate the high-quality, reliable data necessary for informed decision-making in lead optimization, formulation development, and the overall advancement of new chemical entities. The principles and methodologies outlined herein are not just procedural steps but a framework for ensuring the scientific rigor required to translate a promising molecule into a successful therapeutic.

References

-

Cas no 57946-61-9 (this compound). (n.d.). Retrieved January 12, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved January 12, 2026, from [Link]

-

Kruse, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved January 12, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 12, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 12, 2026, from [Link]

-

4-(trifluoro Methoxy) Aniline at 1000.00 INR in Ankleshwar, Gujarat | Cartel International. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Aniline - Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]

-

Aniline. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

-

This compound (C8H8F3NO). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

Sources

- 1. 57946-61-9(this compound) | Kuujia.com [kuujia.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Buy this compound hydrochloride | 62740-45-8 [smolecule.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Physicochemical Characterization of 4-(2,2,2-Trifluoroethoxy)aniline, with a Focus on Boiling Point Determination

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 4-(2,2,2-Trifluoroethoxy)aniline, with a primary focus on the theoretical and practical aspects of determining its boiling point. This guide emphasizes experimental design, data interpretation, and the scientific principles underpinning the physicochemical characterization of this fluorinated aromatic amine.

Introduction to this compound